9-methyl-6-methylsulfanylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-6-methylsulfanylpurine: is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a methyl group at the 9th position and a methylthio group at the 6th position on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-methylsulfanylpurine typically involves the alkylation of 6-methylthiopurine. One common method includes the reaction of 6-methylthiopurine with methyl iodide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-methyl-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the purine ring, particularly at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide is a common reagent for alkylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-methyl-6-methylsulfanylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with purine-binding enzymes, affecting their function .
Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 9-methyl-6-methylsulfanylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .
Comparison with Similar Compounds
6-Methylthiopurine: Similar structure but lacks the methyl group at the 9th position.
9-Methylpurine: Similar structure but lacks the methylthio group at the 6th position.
6-Thioguanine: Contains a thiol group instead of a methylthio group at the 6th position.
Uniqueness: 9-methyl-6-methylsulfanylpurine is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with enzymes and nucleic acids, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1127-75-9 |
---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
InChI Key |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SC |
Key on ui other cas no. |
1127-75-9 |
Synonyms |
9-Methyl-6-(methylthio)-9H-purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.